ジプロパルギルスルフィド

概要

説明

Synthesis Analysis

Dipropargyl sulfide and its derivatives have been synthesized through several methods. For example, the synthesis and facile rearrangement and cyclization reaction of new dipropargylic disulfides were described, suggesting mechanisms involving an initial double [2,3]-sigmatropic rearrangement to diallenyl disulfides via thiosulfoxide intermediates (Braverman et al., 2010). Another study detailed the synthesis of poly(dipropargyl sulfoxide) through the polymerization of dipropargyl sulfoxide using various transition metal catalysts, indicating the production of polymers with conjugated polyene units (Gal & Choi, 1993).

Molecular Structure Analysis

The molecular structure of dipropargyl sulfide and its polymers has been characterized by techniques such as NMR, IR, and elemental analysis. These studies have shown that dipropargyl sulfide can form polymers with conjugated polyene units, which exhibit unique structural features (Gal & Choi, 1993).

Chemical Reactions and Properties

Dipropargyl sulfide undergoes various chemical reactions, including tandem rearrangements, cyclization, and oxidative dimerization, leading to the formation of complex structures. These reactions are crucial for the synthesis of compounds with potential applications in materials science and polymer chemistry (Braverman et al., 2010).

Physical Properties Analysis

The physical properties of dipropargyl sulfide and its derivatives, such as solubility and thermal stability, have been explored in several studies. For instance, poly(dipropargyl sulfoxide) prepared by PdCl2 was mostly soluble in organic solvents like DMF and DMSO, indicating its potential for various applications in materials science (Gal & Choi, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity and oxidation potential, have been examined through the study of dipropargyl sulfide's reactions with other compounds. These studies have provided insights into the compound's behavior in various chemical environments and its potential for creating new materials with desirable properties (Braverman et al., 2010).

科学的研究の応用

合成中間体およびビルディングブロック

ジプロパルギルスルフィドが属するプロパルギル基は、非常に汎用性の高い部分構造です。 プロパルギル基を小分子ビルディングブロックに導入することで、さらなる展開のための新しい合成経路が開かれます . 過去10年間で、プロパルギル化剤の合成とそのより複雑なビルディングブロックや中間体の合成および官能基化への応用において注目すべき進歩が見られました .

ヘテロ環へのプロパルギル基の導入

N-ヘテロ環系は、天然物、医薬品、機能性有機材料のビルディングブロックとして重要です。 重要で新規な有機前駆体を得るために、ヘテロ環へのプロパルギル基の直接導入のための温和で選択的な方法の開発は非常に望まれています .

チオフェン誘導体の合成

ジプロパルギルスルフィドは、官能化アルキンの環化によるチオフェン誘導体の合成に使用されてきました . 置換チオフェンは、最も重要な芳香族ヘテロ環誘導体の1つです。 チオフェン核を組み込んだ多くの分子が、重要な薬理活性を示しています .

腐食防止

ジプロパルギルスルフィドを0.4%含有させることで、酢酸、硫酸、リン酸における腐食がほぼ完全に抑制されることが証明されました . これにより、材料科学および工学の分野で貴重な化合物となっています。

電気伝導率の向上

ポリ(プロパルギルスルフィド)およびポリ(ジプロパルギルエステル/エーテル)の電気伝導率は、ヨウ素添加剤によって向上させることができることが示されています . この特性は、導電性材料および電子デバイスの開発に利用できます。

カルボニル化カルボ環化における触媒作用

ジプロパルギルスルフィドは、PdI2/KI触媒によるカルボニル化カルボ環化に使用され、3,4-ビス(メトキシカルボニルメチレン)テトラヒドロチオフェンの混合物が得られました . これは、触媒作用および有機合成におけるその可能性を示しています。

Safety and Hazards

将来の方向性

The propargyl group, which is a part of Dipropargyl sulfide, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This suggests potential future directions in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

作用機序

- Role : One notable target is cytochrome P450 2E1 (CYP2E1) , an enzyme involved in xenobiotic metabolism. By inhibiting CYP2E1, dipropargyl sulfide affects the detoxification of various compounds, such as alcohol and analgesic drugs in the liver .

- Dipropargyl sulfide induces several changes:

- Dipropargyl sulfide modulates various pathways involved in chronic diseases:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

特性

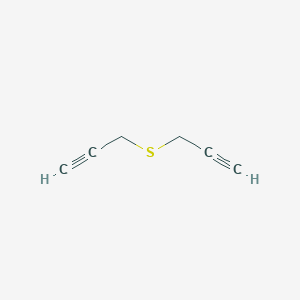

IUPAC Name |

3-prop-2-ynylsulfanylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTMJJIPRSWBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333835 | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13702-09-5 | |

| Record name | 3,3′-Thiobis[1-propyne] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13702-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)